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d]pyrimidin-4-amine

CAS No.: 103984-26-5

Cat. No.: B6328275 Get Quote

Executive Summary: The Adenine Bioisostere
Advantage
In the realm of kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine scaffold stands as a

"privileged structure."[1] Its planar, bicyclic heteroaromatic system acts as a potent bioisostere

of adenine, the purine base of ATP. This structural mimicry allows derivatives to anchor deeply

within the ATP-binding cleft of kinases, making it a versatile template for both reversible (ATP-

competitive) and irreversible (covalent) inhibition.

This guide provides a comparative technical analysis of two distinct applications of this scaffold:

Ibrutinib: The first-in-class covalent inhibitor targeting Bruton’s Tyrosine Kinase (BTK).[2]

PP2: A widely used reversible tool compound targeting Src family kinases (SFKs).

By contrasting these two, we analyze how side-chain modifications on the C3, N1, and C4

positions dictate selectivity, binding kinetics, and therapeutic utility.

Part 1: Structural Architecture & Binding Modes[3]
The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen

bonds with the kinase "hinge region." However, the mode of inhibition is determined by the
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substituents.

comparative Mechanism Diagram
The following diagram illustrates the divergence in binding logic between the covalent

mechanism (Ibrutinib) and the reversible mechanism (PP2).
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Figure 1: Mechanistic divergence of the pyrazolo[3,4-d]pyrimidine scaffold based on functional

group substitution.

Part 2: Comparative Performance Data
The following data contrasts the potency and selectivity profiles of the two representative

compounds. Note the nanomolar potency of PP2 against Src family members versus the sub-

nanomolar potency of Ibrutinib against BTK.

Table 1: Inhibitor Profile Comparison
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Feature Ibrutinib (PCI-32765) PP2 (AGL 1879)

Primary Target
BTK (Bruton's Tyrosine

Kinase)
Src Family (Lck, Fyn, Hck)

Mechanism Irreversible (Covalent) Reversible (ATP-Competitive)

Binding Site ATP Pocket + Cys481 (Hinge)
ATP Pocket (Hydrophobic

cleft)

Key Potency (IC₅₀) 0.5 nM (BTK) [1] 4 nM (Lck); 5 nM (Fyn) [2]

Selectivity Profile

Highly selective for kinases

with Cys at homologous

position (e.g., BTK, ITK,

EGFR).

"Pan-Src" selective; inactive

against ZAP-70/JAK2 (>10

µM).[3]

Key Structural Feature -unsaturated amide

(Acrylamide)

tert-butyl group (N1) & 4-

chlorophenyl (C3)

Clinical Status
FDA Approved (CLL, MCL,

Waldenström's)

Preclinical Tool Compound

(Not for human use)

Expert Insight: While PP2 is a potent tool for dissecting Src signaling in vitro, it lacks the

"kinetic selectivity" of Ibrutinib. Ibrutinib’s acrylamide warhead allows it to outcompete high

intracellular concentrations of ATP by forming a permanent bond, whereas PP2 must constantly

compete with ATP, requiring higher sustained concentrations for efficacy.

Part 3: Experimental Validation Protocols
To validate these inhibitors in your own lab, use the following self-validating protocols.

Protocol A: Chemical Synthesis of the Scaffold
Objective: Synthesize the core 4-amino-pyrazolo[3,4-d]pyrimidine skeleton. This route is

modular, allowing modification at N1 (for solubility/binding) and C3 (for potency).

Workflow Diagram:
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Figure 2: General synthesis route for the pyrazolo[3,4-d]pyrimidine core.

Step-by-Step Methodology:

Pyrazole Formation: Reflux ethoxymethylene malononitrile (1 eq) with a substituted

hydrazine (e.g., phenylhydrazine for PP2 analogs) in ethanol for 2–4 hours.

QC Point: Monitor via TLC (Hexane:EtOAc 1:1). The product (aminocyanopyrazole)

usually precipitates upon cooling.

Pyrimidine Ring Closure: Treat the intermediate 5-amino-4-cyanopyrazole with formamide

(excess) at 180°C or triethyl orthoformate/acetic anhydride.

Purification: Recrystallize from ethanol/DMF.

Characterization: Confirm structure via ¹H-NMR (distinct pyrimidine proton singlet ~8.5 ppm).

Protocol B: TR-FRET Kinase Selectivity Assay
(LanthaScreen™)
Objective: Determine IC₅₀ values using a Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) assay. This is superior to radiometric assays for high-throughput

screening.

Reagents:

Kinase (BTK or Lck)

Alexa Fluor® 647-labeled Kinase Tracer (ATP competitive probe)

Europium-labeled Anti-Tag Antibody (binds to the Kinase)
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Test Compounds (Ibrutinib/PP2) in DMSO.[3]

Procedure:

Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM

EGTA, 0.01% Brij-35). Final DMSO concentration should be <1%.

Incubation:

Add 5 µL of test compound.

Add 5 µL of Kinase/Antibody mixture (2 nM final antibody, optimized kinase conc).

Add 5 µL of Tracer (optimized Kd concentration).

Incubate for 60 minutes at Room Temperature.

Detection: Read on a TR-FRET compatible plate reader (e.g., BMG PHERAstar).

Excitation: 340 nm.

Emission 1 (Donor): 495 nm (Europium).

Emission 2 (Acceptor): 665 nm (Alexa Fluor).

Data Analysis: Calculate the TR-FRET Ratio (Em665/Em495). Plot % Inhibition vs.

Log[Compound] to derive IC₅₀.

Self-Validation: The Z-prime (Z') factor must be >0.5 for the assay to be considered robust

[3].

Part 4: Strategic Recommendations
When to use Ibrutinib (Covalent Strategy)

Target Context: Use when the kinase has a non-catalytic cysteine in the ATP binding pocket

(e.g., Cys481 in BTK, Cys797 in EGFR).
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Advantage: Achieves near-complete target occupancy that persists even after the drug is

cleared from plasma (turnover-dependent recovery).

Risk: Potential for off-target toxicity if other kinases possess accessible cysteines (e.g.,

EGFR rash). Resistance can develop via Cys->Ser mutations (C481S).

When to use PP2-Derivatives (Reversible Strategy)
Target Context: Use for kinases lacking a suitable nucleophilic cysteine or when rapid "on-

off" kinetics are required to avoid toxicity.

Advantage: Lower risk of idiosyncratic immunotoxicity associated with haptenization

(covalent adducts).

Risk: Requires sustained plasma exposure (AUC) to maintain inhibition; generally lower

selectivity than covalent binders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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